des-Gln14-Ghrelin (rat)
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Overview
Description
Des-Gln14-Ghrelin (rat): is a peptide hormone derived from the ghrelin gene through alternative splicing. It is an endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a) and plays a crucial role in stimulating growth hormone release from the pituitary gland. This peptide is composed of 27 amino acids and is identical to ghrelin except for the absence of a glutamine residue at position 14 .
Mechanism of Action
Target of Action
Des-Gln14-Ghrelin (rat) is an endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a) . This receptor plays a crucial role in stimulating the release of growth hormone from the pituitary gland .
Mode of Action
Des-Gln14-Ghrelin (rat) interacts with the GHS-R1a receptor, inducing a potent increase in intracellular calcium ion concentration . This interaction and the subsequent calcium ion release is essential for the stimulation of growth hormone release .
Biochemical Pathways
Des-Gln14-Ghrelin (rat) is involved in the regulation of the growth hormone release pathway . It stimulates the release of growth hormone from the anterior pituitary gland . The growth hormone then induces the production of insulin-like growth factor-I in the liver . This pathway plays a significant role in growth regulation and energy homeostasis .
Pharmacokinetics
It’s known that the peptide is produced by alternative splicing of the rat ghrelin gene . More research would be needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The primary result of des-Gln14-Ghrelin (rat)'s action is the potent stimulation of growth hormone release .
Action Environment
It’s known that the peptide is produced in the stomach , suggesting that factors influencing stomach physiology could potentially impact its action
Biochemical Analysis
Biochemical Properties
Des-Gln14-Ghrelin (rat) interacts with several biomolecules, including enzymes, proteins, and receptors. It binds to the growth hormone secretagogue receptor (GHS-R1a), which is essential for its activity . The peptide is modified with an n-octanoyl group at Ser3, a modification crucial for its biological function . This interaction with GHS-R1a leads to the release of calcium ions in cells expressing ghrelin receptors, with an effective concentration (EC50) of 2.4 nM . Additionally, des-Gln14-Ghrelin (rat) stimulates growth hormone release in vivo .
Cellular Effects
Des-Gln14-Ghrelin (rat) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to stimulate growth hormone release from the pituitary gland, which in turn affects insulin-like growth factor-I production in the liver . This peptide also plays a role in regulating appetite and energy homeostasis by transmitting hunger signals from the stomach to the central nervous system . Furthermore, des-Gln14-Ghrelin (rat) exhibits cardiovascular effects, mediates gastric movement and acid secretion, and contributes to glucose metabolism regulation .
Molecular Mechanism
The molecular mechanism of des-Gln14-Ghrelin (rat) involves binding to the growth hormone secretagogue receptor (GHS-R1a) and inducing a cascade of intracellular events. The n-octanoyl modification at Ser3 is essential for its binding affinity and activity . Upon binding to GHS-R1a, des-Gln14-Ghrelin (rat) stimulates the release of calcium ions, which activates downstream signaling pathways . This activation leads to the release of growth hormone from the pituitary gland and subsequent effects on gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of des-Gln14-Ghrelin (rat) have been observed to change over time. The peptide is stable under specific conditions and retains its biological activity when stored at -20°C . Long-term studies have shown that des-Gln14-Ghrelin (rat) can maintain its ability to stimulate growth hormone release and influence cellular functions over extended periods . Its stability and activity may be affected by factors such as temperature, pH, and enzymatic degradation .
Dosage Effects in Animal Models
The effects of des-Gln14-Ghrelin (rat) vary with different dosages in animal models. At lower doses, the peptide effectively stimulates growth hormone release and influences metabolic processes . At higher doses, it may exhibit toxic or adverse effects, including alterations in glucose metabolism and cardiovascular function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing toxicity .
Metabolic Pathways
Des-Gln14-Ghrelin (rat) is involved in several metabolic pathways, including those related to growth hormone release, appetite regulation, and glucose metabolism . The peptide interacts with enzymes such as ghrelin O-acyltransferase (GOAT), which is responsible for its n-octanoyl modification . This modification is crucial for its activity and ability to stimulate growth hormone release . Additionally, des-Gln14-Ghrelin (rat) influences metabolic flux and metabolite levels by regulating insulin-like growth factor-I production and glucose metabolism .
Transport and Distribution
Des-Gln14-Ghrelin (rat) is transported and distributed within cells and tissues through specific transporters and binding proteins . The peptide is secreted from the stomach and circulates in the bloodstream, where it interacts with its receptor, GHS-R1a . Its localization and accumulation in tissues are influenced by factors such as receptor expression and binding affinity . Des-Gln14-Ghrelin (rat) is also transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of des-Gln14-Ghrelin (rat) is primarily in the cytoplasm and extracellular space . It is secreted from the stomach and binds to receptors on the surface of target cells, initiating intracellular signaling pathways . The peptide’s activity and function are influenced by post-translational modifications, such as the n-octanoyl modification at Ser3, which directs it to specific compartments or organelles . This localization is essential for its ability to stimulate growth hormone release and regulate metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Des-Gln14-Ghrelin can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The n-octanoyl modification at serine 3 is introduced during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of des-Gln14-Ghrelin involves large-scale SPPS, followed by purification using HPLC. The process is optimized to ensure high yield and purity of the peptide. The n-octanoyl modification is a critical step and requires precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Des-Gln14-Ghrelin undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
Des-Gln14-Ghrelin has several scientific research applications, including:
Chemistry: Used to study peptide synthesis and post-translational modifications.
Biology: Investigates the role of ghrelin and its analogs in growth hormone release, appetite regulation, and energy homeostasis.
Medicine: Potential therapeutic applications in growth hormone deficiency, metabolic disorders, and appetite regulation.
Industry: Utilized in the development of peptide-based drugs and growth hormone secretagogues .
Comparison with Similar Compounds
Ghrelin: The parent peptide with a glutamine residue at position 14.
Des-acyl Ghrelin: A form of ghrelin without the n-octanoyl modification.
Growth Hormone Releasing Peptide-6 (GHRP-6): A synthetic peptide that stimulates growth hormone release .
Uniqueness: Des-Gln14-Ghrelin is unique due to its specific amino acid sequence and the absence of a glutamine residue at position 14. This structural difference allows it to act as a distinct ligand for the growth hormone secretagogue receptor, with specific biological activities .
Properties
CAS No. |
293735-04-3 |
---|---|
Molecular Formula |
C142H237N43O40 |
Molecular Weight |
3186.719 |
InChI |
InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |
InChI Key |
GKDHXLGLEXRRSB-MVILVGDSSA-N |
SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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